trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H8ClFO2 . It is a cyclopropane derivative that features both chloro and fluoro substituents on the phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a substituted styrene, using reagents like diazomethane or diazo compounds in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reagents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products or processes .
Mechanism of Action
The mechanism of action of trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors. The cyclopropane ring may also play a role in stabilizing the compound’s conformation, enhancing its biological activity .
Comparison with Similar Compounds
- trans-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8ClFO2 |
---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
(1R,2R)-2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
ZXURYKUVEGERFH-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.